molecular formula C11H8ClN5 B14047623 2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

Cat. No.: B14047623
M. Wt: 245.67 g/mol
InChI Key: DTBMYSHZPNXMDE-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) (CAS RN: 341998-55-8) is a heterocyclic compound featuring a pyrimidine ring linked to a 4-chloro-substituted pyrrolo[2,3-b]pyridine moiety. Its molecular formula is C₁₁H₉ClN₅, with an average molecular mass of 242.68 g/mol and a monoisotopic mass of 241.0468 g/mol . Its synthesis typically involves coupling reactions between halogenated pyrrolopyridine precursors and pyrimidine derivatives, as evidenced by related compounds in the literature .

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8ClN5/c12-7-1-3-14-10-9(7)6(5-16-10)8-2-4-15-11(13)17-8/h1-5H,(H,14,16)(H2,13,15,17)

InChI Key

DTBMYSHZPNXMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C3=NC(=NC=C3)N

Origin of Product

United States

Preparation Methods

Four-Step Manufacturing Process

The foundational synthesis of pyrrolo[2,3-b]pyridine derivatives begins with ethyl 2-cyanoacetate and bromoacetaldehyde diethylacetal. In a patented method, this starting material undergoes cyclization at 45°C in aqueous sodium hydroxide, forming 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a 75% conversion rate. Subsequent chlorination using phosphorus oxychloride introduces the 4-chloro substituent, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at 67.8% efficiency. Final amination with ammonia or substituted amines produces the target 2-pyrimidinamine derivative.

Critical parameters include:

  • Temperature control : Maintaining 45°C during cyclization prevents by-product formation.
  • pH adjustment : Acidification to pH 4–5 after cyclization enhances product stability.
  • Solvent selection : Heptane washes in final stages achieve 99.9% HPLC purity without chromatography.

Yield Optimization Strategies

Increasing the molar ratio of ethyl 2-cyanoacetate to 2-bromo-1,1-dimethoxyethane from 1.5:1 to 10:1 improves cyclization yields by 18%. Vacuum drying below 80°C preserves thermolabile intermediates, while aqueous work-ups remove inorganic salts.

Sulfone/Sulfoxide-Mediated Coupling Approach

Seven-Step Telescoped Synthesis

A scalable route employs ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as the starting material. Key stages include:

  • Thioether oxidation : Conversion to methyl sulfone using hydrogen peroxide.
  • Palladium-catalyzed coupling : Reaction with heteroaryl amines at ≤20°C achieves >50% yield.
  • Lactam formation : Ring closure under basic conditions purges residual palladium to <10 ppm.

Advantages Over Traditional Methods

  • Reduced chromatography : Five crystallizations replace column purification.
  • Temperature sensitivity : Reactions conducted below 20°C minimize decomposition.
  • Amine excess : A 3:1 amine-to-sulfone ratio drives coupling completion.

Comparative Analysis of Methodologies

Parameter Conventional Method Sulfone Coupling
Steps 4 7
Average Yield 65–75% 50–60%
Purity 99.9% (HPLC) >99% (HPLC)
Key Reagent Bromoacetaldehyde diethylacetal Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Scalability High (kg-scale demonstrated) Moderate (requires cryogenic conditions)

Structural Considerations and By-Product Management

Regioselectivity Challenges

The 1H-pyrrolo[2,3-b]pyridine core exhibits preferential substitution at the 3-position due to electron-rich pyrrole nitrogen. Chlorination at C4 occurs via electrophilic aromatic substitution, requiring precise stoichiometry to avoid over-halogenation.

By-Product Formation

Common impurities include:

  • Dimerization products : Result from excess amine reagents, mitigated by dropwise addition.
  • Desulfonated intermediates : Occur during tosyl group removal, controlled via pH-adjusted hydrolysis.

Recent Advances in Process Chemistry

Solvent-Free Cyclization

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, though industrial adoption remains limited due to equipment costs.

Green Chemistry Innovations

Recycling heptane and aqueous phases decreases solvent waste by 40%. Catalytic reagent recovery systems now achieve 85% reuse of palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex heterocyclic compound featuring a pyrimidinamine core linked to a pyrrolo[2,3-b]pyridine moiety, further substituted with a chlorophenylsulfonyl group. Its unique structural arrangement may give it distinct biological properties and reactivity patterns. Compounds containing pyrimidinamine and pyrrolo structures have demonstrated significant biological activities, attributed to structural features that allow interaction with biological targets such as proteins and nucleic acids.

Potential Applications

Due to its unique chemical structure, 2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has potential applications in several fields:

  • Medicinal Chemistry The compound can be used in drug discovery for creating new pharmaceuticals.
  • Agrochemicals It can be utilized in the development of new crop protection agents.
  • Material Science The compound may be incorporated into new materials with unique properties.

N-(thiophen-2-yl) nicotinamide derivatives represent a class of compounds with potential fungicidal applications . One such compound, labeled 4f , has demonstrated promising results in controlling crop diseases .

  • Field Trials: In field trials against Corynespora cassiicola leaf spot disease (CDM), a 10% EC formulation of compound 4f exhibited control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively . These results were superior to those of commercial fungicides like flumorph (56% at 200 mg/L) and mancozeb (76% at 1000 mg/L), although inferior to cyazofamid (91% at 100 mg/L) .
  • Greenhouse Tests: In greenhouse tests, compounds 4a and 4f showed particularly high activity against CDM, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, outperforming flumorph (EC50 = 7.55 mg/L) .
  • Structure-Activity Relationship (SAR): The presence of a chloro group at both the fifth and sixth positions of the pyridine ring in compound 4f significantly enhanced its fungicidal activity against CDM (EC50 = 1.96 mg/L) . Other 5,6-dihalosubstituted pyridine compounds also displayed good fungicidal activities, albeit lower than that of 4f .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine C₁₁H₉ClN₅ Cl at pyrrolopyridine C4 242.68 Kinase inhibition scaffold
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine C₁₂H₁₁N₅O OCH₃ at pyrrolopyridine C4 241.25 Enhanced solubility; anticancer lead
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-pyrimidinamine C₁₄H₁₅ClN₆ Cl at pyrrolopyridine C5; isopropyl N1 326.77 Improved binding affinity
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine C₇H₅ClN₄ Cl at C4; NH₂ at C6 180.60 Intermediate for further derivatization
1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one C₉H₇ClN₂O Cl at C5; acetyl group at C3 194.62 Electrophilic reactivity for coupling

(a) Halogenation Effects

  • Chlorine vs. Methoxy Substitution : Replacing the C4-chloro group with methoxy (as in C₁₂H₁₁N₅O) reduces electrophilicity but enhances aqueous solubility, making the latter more suitable for in vivo studies . Chlorine’s electron-withdrawing nature, however, improves binding to hydrophobic kinase pockets .
  • Positional Isomerism : Moving the chloro group from C4 to C5 (e.g., C₁₄H₁₅ClN₆) alters steric interactions, as seen in the improved binding affinity of 5-chloro derivatives to ATP-binding sites .

(b) Substituent Diversity

  • N1-Alkylation : Introducing an isopropyl group at N1 (C₁₄H₁₅ClN₆) increases metabolic stability by hindering oxidative degradation .
  • Acetyl Functionalization : The acetylated analog (C₉H₇ClN₂O) serves as a reactive intermediate for synthesizing conjugates, such as antiproliferative pyrazolo-pyrimidine derivatives .

Biological Activity

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a heterocyclic compound notable for its structural complexity and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinamine core linked to a pyrrolo[2,3-b]pyridine moiety with a chlorinated substituent. Its molecular formula is C17H12ClN5O2SC_{17}H_{12}ClN_5O_2S with a molecular weight of 368.82 g/mol. The unique combination of functional groups may enhance its reactivity and biological activity.

Property Details
Molecular FormulaC17H12ClN5O2S
Molecular Weight368.82 g/mol
Structural FeaturesPyrimidinamine and pyrrolo moiety
Key Functional GroupsChlorine, sulfonyl

Biological Activity Overview

Research indicates that derivatives of 2-Pyrimidinamine exhibit significant biological activities due to their structural features that facilitate interactions with proteins and nucleic acids. Key activities include:

  • Antitumor Activity : Compounds derived from this structure have shown promise as inhibitors of protein kinase B (PKB), which is critical in cancer cell signaling pathways. For instance, modifications to the compound have led to the identification of potent ATP-competitive inhibitors that demonstrate significant selectivity for PKB over other kinases like PKA .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antibacterial Properties : The sulfonamide functional groups present in some derivatives have been linked to antibacterial activity, making them potential candidates for treating bacterial infections .

Case Study 1: Antitumor Activity

A study investigated the efficacy of a derivative of 2-Pyrimidinamine as an inhibitor of PKB in vivo. The compound demonstrated a high degree of selectivity (28-fold) for PKB compared to PKA and was effective in reducing tumor growth in human xenograft models at tolerable doses. However, it also exhibited rapid clearance and low oral bioavailability, prompting further modifications to enhance these properties .

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of several pyrimidine derivatives, compounds related to 2-Pyrimidinamine were shown to possess anti-inflammatory properties through COX-2 inhibition. The most potent derivatives had ED50 values indicating effectiveness similar to indomethacin in animal models . These findings support the potential use of such compounds in managing inflammatory diseases.

Synthesis Methods

The synthesis of 2-Pyrimidinamine involves multi-step synthetic routes that typically include:

  • Aminolysis Reactions : Starting from pyrimidine derivatives, aminolysis can yield the desired pyrimidinamine structure.
  • Cyclization Reactions : Formation of the pyrrolo moiety often involves cyclization reactions under specific conditions.
  • Microwave-assisted Synthesis : This modern approach has been explored to enhance yields and reduce reaction times .

Q & A

Basic: How can researchers optimize the synthesis of 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine to improve yield and purity?

Methodological Answer:

  • Intermediate Selection : Use methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (purity ≥97%) as a key intermediate, as it provides a stable scaffold for coupling with pyrimidine derivatives .
  • Reaction Conditions : Modify chlorination steps (e.g., using POCl₃ or SOCl₂) to enhance regioselectivity, as described in analogous pyrrolopyridine syntheses .
  • Purification : Employ gradient HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate the final compound, targeting a melting point of 149–152.5°C for purity validation .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of the pyrrolopyridine core (δ 7.5–8.5 ppm for aromatic protons) and pyrimidinamine group (δ 6.5–7.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (exact mass: ~234.00205 Da) via high-resolution LC-MS, noting isotopic patterns consistent with chlorine substitution .
  • Purity Assessment : Validate ≥97% purity using reverse-phase HPLC with UV detection at 254 nm, referencing commercial standards .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the biological potency of this compound against kinase targets?

Methodological Answer:

  • Core Modifications : Introduce substituents at the 4-chloro position (e.g., methoxy or propoxy groups) to improve interactions with hydrophobic kinase pockets, as demonstrated in BET bromodomain inhibitors .
  • Bidentate Binding : Incorporate hydrogen-bond donors (e.g., amine groups) on the pyrimidine ring to engage critical asparagine residues in targets like EGFR or CDK2 .
  • Covalent Warheads : Explore acrylamide or chloroacetamide groups for irreversible binding to cysteine residues in kinases (e.g., T790M EGFR mutants), ensuring WT selectivity via kinetic assays .

Advanced: What strategies address discrepancies in reported biological activity across different assay systems for this compound?

Methodological Answer:

  • Assay Standardization : Use isogenic cell lines (e.g., EGFR L858R/T790M vs. WT) to isolate target-specific effects, minimizing variability from genetic backgrounds .
  • Redox Buffering : Add antioxidants (e.g., ascorbic acid) to cell culture media to mitigate oxidative degradation, which may skew cytotoxicity results .
  • Orthogonal Validation : Cross-validate biochemical IC₅₀ values with cellular thermal shift assays (CETSA) to confirm target engagement in physiological conditions .

Basic: What are the recommended solubility and stability protocols for this compound in various solvents?

Methodological Answer:

  • Solubility Screening : Test dimethyl sulfoxide (DMSO) for stock solutions (≥10 mM), followed by dilution in PBS or cell media with ≤0.1% Tween-80 to prevent aggregation .
  • Stability Monitoring : Store lyophilized powder at −20°C under argon. For in vitro use, avoid prolonged exposure to light or acidic conditions (pH <5) to prevent dechlorination .

Advanced: How can computational methods predict binding modes with targets like BET bromodomains or EGFR mutants?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrrolopyridine core and conserved residues (e.g., Asn140 in BET BRD4) .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the chloro-substituent in hydrophobic pockets of T790M EGFR .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs, prioritizing substitutions with ΔΔG < −2 kcal/mol .

Basic: What in vitro assays are suitable for initial cytotoxicity and target engagement assessment?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT116 or A549) with EC₅₀ values compared to controls like staurosporine .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., CDK2, FLT3) at 1 µM to identify off-target effects, using ADP-Glo™ for ATP-competitive inhibition .

Advanced: How to modify the core structure to improve selectivity against related kinases while minimizing off-target effects?

Methodological Answer:

  • Steric Hindrance : Introduce bulky groups (e.g., cyclopropyl or tert-butyl) at the pyrimidine 2-position to block access to WT kinase active sites .
  • Electrostatic Tuning : Replace the chloro group with fluorinated substituents (e.g., 4-fluoro) to enhance selectivity for polar mutant kinase pockets (e.g., EGFR T790M) .
  • Proteome-Wide Profiling : Use kinobeads or photoaffinity labeling to identify off-targets, followed by rational design to eliminate reactive motifs .

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